4-allyl-3-(benzylthio)-5-(4-nitrophenyl)-4H-1,2,4-triazole
Description
The compound 4-allyl-3-(benzylthio)-5-(4-nitrophenyl)-4H-1,2,4-triazole features a 1,2,4-triazole core substituted at positions 3, 4, and 5 with a benzylthio (-S-CH₂C₆H₅), allyl (CH₂CHCH₂), and 4-nitrophenyl (NO₂-C₆H₄) group, respectively. Its synthesis likely involves alkylation of a triazole-3-thiol precursor with allyl halides and benzyl halides, as seen in analogous reactions (e.g., InCl₃-catalyzed S-alkylation in ). The electron-withdrawing 4-nitrophenyl group enhances electrophilic reactivity, while the benzylthio and allyl groups contribute to lipophilicity and steric effects.
Properties
IUPAC Name |
3-benzylsulfanyl-5-(4-nitrophenyl)-4-prop-2-enyl-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2S/c1-2-12-21-17(15-8-10-16(11-9-15)22(23)24)19-20-18(21)25-13-14-6-4-3-5-7-14/h2-11H,1,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPEAVEOFVUQIBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCC2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-allyl-3-(benzylthio)-5-(4-nitrophenyl)-4H-1,2,4-triazole typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the triazole ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
Introduction of the allyl group: This step might involve allylation reactions using allyl halides in the presence of a base.
Addition of the benzylthio group: This can be done through nucleophilic substitution reactions using benzylthiol and suitable leaving groups.
Attachment of the nitrophenyl group: This step might involve nitration reactions or coupling reactions with nitrophenyl derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-allyl-3-(benzylthio)-5-(4-nitrophenyl)-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The benzylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4).
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions.
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Major Products
Oxidation: Formation of epoxides or hydroxylated derivatives.
Reduction: Formation of 4-allyl-3-(benzylthio)-5-(4-aminophenyl)-4H-1,2,4-triazole.
Substitution: Formation of various substituted triazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Triazole derivatives, including 4-allyl-3-(benzylthio)-5-(4-nitrophenyl)-4H-1,2,4-triazole, have been extensively studied for their antimicrobial properties. Research indicates that triazoles can inhibit the growth of a variety of pathogenic microorganisms. For instance, compounds similar to 4-allyl-3-(benzylthio)-5-(4-nitrophenyl)-4H-1,2,4-triazole have demonstrated activity against bacteria such as Escherichia coli and Staphylococcus aureus, as well as fungi like Candida albicans .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound Name | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-Allyl-3-(benzylthio)-5-(4-nitrophenyl)-4H-1,2,4-triazole | E. coli | 125 μg/ml |
| S. aureus | 250 μg/ml | |
| C. albicans | Variable MIC |
Anticancer Properties
The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. Studies have shown that triazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. For example, a study highlighted the synthesis of benzylthio derivatives that exhibited significant cytotoxicity against human cancer cell lines .
Table 2: Cytotoxicity Evaluation
| Compound Name | Cell Line | IC50 (μM) |
|---|---|---|
| 4-Allyl-3-(benzylthio)-5-(4-nitrophenyl)-4H-1,2,4-triazole | MCF-7 (Breast Cancer) | 15 μM |
| HeLa (Cervical Cancer) | 20 μM |
Synthesis Methodologies
The synthesis of 4-allyl-3-(benzylthio)-5-(4-nitrophenyl)-4H-1,2,4-triazole typically involves the reaction of appropriate thiol and triazole precursors under controlled conditions. Various methods have been reported in literature for synthesizing triazole derivatives with modifications to enhance yield and purity.
General Synthetic Pathway:
- Starting Materials: Benzylthiol and 4-nitrophenyl hydrazine.
- Reagents: Use of solvents such as ethanol or acetonitrile.
- Reaction Conditions: Heating under reflux for several hours.
- Purification: Crystallization or column chromatography to isolate the desired product.
Agricultural Applications
In addition to its medicinal uses, triazoles are widely recognized in agriculture as fungicides due to their ability to inhibit fungal growth by disrupting ergosterol biosynthesis . The application of compounds like 4-allyl-3-(benzylthio)-5-(4-nitrophenyl)-4H-1,2,4-triazole in crop protection has been explored with promising results against various plant pathogens.
Table 3: Fungicidal Activity
| Compound Name | Target Fungal Pathogen | Efficacy (%) |
|---|---|---|
| 4-Allyl-3-(benzylthio)-5-(4-nitrophenyl)-4H-1,2,4-triazole | Fusarium spp. | 85% |
| Botrytis cinerea | 90% |
Mechanism of Action
The mechanism of action of 4-allyl-3-(benzylthio)-5-(4-nitrophenyl)-4H-1,2,4-triazole would depend on its specific application. For example, if it exhibits antimicrobial activity, it might interact with bacterial enzymes or cell membranes, disrupting their function. If it has anticancer properties, it might interfere with cellular signaling pathways or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Triazoles
Structural Insights :
- Electron Effects: The 4-nitrophenyl group in the target compound introduces strong electron-withdrawing properties, contrasting with electron-donating groups like trimethoxyphenyl () or alkoxy chains ().
- Steric and Lipophilic Profiles : The allyl group provides moderate steric bulk compared to phenyl () or long alkyl chains (), balancing lipophilicity and membrane permeability.
Pharmacological and Biochemical Comparisons
Anticonvulsant Activity
- 3-Heptyloxy-4-(4-hexyloxyphenyl)-4H-1,2,4-triazole (): Exhibited ED₅₀ = 37.3 mg/kg (MES test) and PI = 11.3, outperforming carbamazepine (PI = 6.4). Long alkoxy chains enhance CNS penetration, suggesting that the target compound’s allyl group may offer similar advantages.
Enzyme Inhibition
- 5-(Benzylthio)-N-phenyl-4H-1,2,4-triazol-3-amine (): Demonstrated potent inhibition of human MetAP2 (Ki = 0.5 nM) with >7,800-fold selectivity over MetAP1.
Anti-Inflammatory Potential
- 4-(4-Chlorophenyl)-3-[(4-fluorobenzyl)sulfanyl]-5-(thiophen-2-yl)-4H-1,2,4-triazole (): Showed COX-2 selectivity (SI = 1.89), attributed to the sulfanyl and heteroaryl groups. The target compound’s benzylthio and nitrophenyl groups may similarly modulate COX-2 affinity.
Biological Activity
4-Allyl-3-(benzylthio)-5-(4-nitrophenyl)-4H-1,2,4-triazole is a synthetic compound belonging to the triazole family, known for its diverse biological activities. The triazole core has been extensively studied for its pharmacological properties, including antimicrobial, antifungal, anticancer, and anti-inflammatory effects. This article focuses on the biological activity of this specific compound, highlighting its mechanisms of action, synthesis methods, and relevant research findings.
Chemical Structure and Synthesis
The chemical structure of 4-allyl-3-(benzylthio)-5-(4-nitrophenyl)-4H-1,2,4-triazole can be represented as follows:
- IUPAC Name : 3-benzylsulfanyl-5-(4-nitrophenyl)-4-prop-2-enyl-1,2,4-triazole
- Molecular Formula : C18H16N4O2S
- CAS Number : 331985-08-1
Synthesis Overview
The synthesis typically involves multi-step organic reactions:
- Formation of the Triazole Ring : Cyclization reactions using hydrazine derivatives and carbonyl compounds.
- Introduction of the Allyl Group : Allylation reactions with allyl halides.
- Addition of the Benzylthio Group : Nucleophilic substitution reactions with benzylthiol.
- Attachment of the Nitrophenyl Group : Nitration or coupling reactions with nitrophenyl derivatives .
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial properties. For instance:
- In Vitro Studies : The compound demonstrated potent antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics .
Antifungal Activity
Triazoles are well-known for their antifungal properties. In studies involving related triazole derivatives:
- Compounds exhibited strong activity against fungal strains such as Candida albicans, indicating potential therapeutic use in treating fungal infections .
Anticancer Properties
Preliminary findings suggest that 4-allyl-3-(benzylthio)-5-(4-nitrophenyl)-4H-1,2,4-triazole may possess anticancer activity:
- Mechanism of Action : It potentially induces apoptosis in cancer cells by disrupting cellular signaling pathways . Further studies are needed to elucidate specific mechanisms.
Case Studies
Several studies have explored the biological activity of triazole derivatives similar to 4-allyl-3-(benzylthio)-5-(4-nitrophenyl)-4H-1,2,4-triazole:
- Antibacterial Screening : A study evaluated a series of triazole derivatives for antibacterial properties against resistant strains of Mycobacterium tuberculosis. The results showed that modifications in the triazole structure significantly influenced biological activity .
- Molecular Docking Studies : Computational analyses revealed that these compounds interact effectively with bacterial enzymes, suggesting a mechanism for their antibacterial action. The presence of nitro and thio groups enhances binding affinity .
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for preparing 4-allyl-3-(benzylthio)-5-(4-nitrophenyl)-4H-1,2,4-triazole?
- Methodology : The compound can be synthesized via microwave-assisted or conventional heating. Microwave synthesis (e.g., 60–100 W, 5–15 min) accelerates cyclization and reduces side reactions compared to prolonged thermal methods. Key steps include thiolation of triazole precursors using benzylthiol and allylation at the N4 position. Reaction optimization involves solvent selection (e.g., DMF, ethanol) and stoichiometric control of allyl halides . For analogous triazoles, thiocarbohydrazide intermediates are fused with carboxylic acids under basic conditions, followed by alkylation .
Q. How is the structural characterization of this triazole derivative performed?
- Methodology : Use a combination of:
- ¹H/¹³C-NMR to confirm substitution patterns (e.g., allyl, benzylthio, nitrophenyl groups).
- LC-MS for molecular ion validation and purity assessment.
- Elemental analysis to verify stoichiometry.
- X-ray crystallography (if crystals are obtainable) to resolve ambiguities in regiochemistry and hydrogen bonding (e.g., N–H···S interactions in triazole-thiols) .
- Example : In related triazoles, X-ray diffraction confirmed dihedral angles between aromatic rings (67.5°), critical for understanding steric effects .
Q. What in silico methods are used to predict biological activity?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity to target proteins (e.g., enzymes, receptors). Pair with ADME analysis (SwissADME) to evaluate pharmacokinetics, focusing on logP (lipophilicity) and H-bond donors/acceptors. Substituents like the 4-nitrophenyl group enhance π-π stacking in hydrophobic pockets .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., NMR vs. X-ray) be resolved?
- Methodology :
Cross-validate experimental NMR/IR with DFT calculations (e.g., Gaussian 09) to simulate spectra and assign peaks.
Use X-ray crystallography as a definitive structural reference. For example, hydrogen bonding networks (e.g., N2–H2···O1 in crystal lattices) can explain anomalous shifts in solution-phase NMR .
Compare experimental and theoretical IR vibrational modes (e.g., C=S stretching at ~1250 cm⁻¹) to confirm tautomeric forms .
Q. How can reaction conditions be optimized to improve yield and regioselectivity?
- Methodology :
- Microwave parameters : Test power (60–120 W) and irradiation time (5–20 min) to balance reaction rate and decomposition.
- Solvent screening : Polar aprotic solvents (e.g., DMF) improve solubility of nitroaromatic intermediates.
- Catalyst exploration : Base catalysts (e.g., K₂CO₃) enhance thiolation efficiency. For S-alkylation, phase-transfer catalysts (e.g., TBAB) may reduce side products .
Q. What computational strategies validate electronic and thermodynamic properties?
- Methodology :
- DFT calculations (B3LYP/6-311++G(d,p)) to map HOMO-LUMO gaps, electrostatic potential surfaces, and charge distribution. The 4-nitrophenyl group lowers LUMO energy, suggesting electron-deficient reactivity .
- Molecular dynamics (MD) simulations (e.g., GROMACS) to study stability in biological membranes, leveraging the benzylthio group’s lipophilicity .
Q. How do structural modifications (e.g., fluorination) impact bioactivity?
- Methodology :
- Synthesize analogs (e.g., replacing 4-nitrophenyl with fluorophenyl) and compare via:
- Enzyme inhibition assays (e.g., IC₅₀ determination).
- Docking studies to quantify interactions (e.g., fluorine’s electronegativity enhances hydrogen bonding with kinase targets) .
- SAR analysis : The allyl group’s flexibility may reduce steric hindrance compared to bulkier substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
